molecular formula C6H10N2 B019701 4-Cyanopiperidine CAS No. 4395-98-6

4-Cyanopiperidine

Cat. No. B019701
CAS RN: 4395-98-6
M. Wt: 110.16 g/mol
InChI Key: FSDNTQSJGHSJBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cyanopiperidine and its derivatives has been explored through various methods, focusing on efficiency, selectivity, and the use of less toxic reagents. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-differently substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement. This approach allowed for the introduction of various substituents at the 4-position of the piperidine ring, enabling the synthesis of piperazine-piperidine-based CCR5 antagonists as HIV-1 entry inhibitors in excellent yield (Jiang, Song, & Long, 2004).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques, including IR, MS, and NMR. For instance, Villemin et al. (2013) established the synthesis of novel 4-substituted-3-cyano-2-aminopyridines under microwave irradiation and solvent-free conditions, with structures confirmed by X-ray analysis. These studies highlight the versatility of the cyano and amino functionalities in piperidine chemistry, offering insights into the electronic and steric effects influencing molecular interactions and reactivity (Villemin, Belhadj, Cheikh, Choukchou-Braham, Bar, & Lohier, 2013).

Scientific Research Applications

  • Physiological Research : 4-Cyanopiperidine is used to study the regulation of terpenoid metabolism, which relates to cell division, cell elongation, and senescence (Grossmann, 1990).

  • Adsorption Studies : This compound is employed in research for studying the adsorption of molecules on Au(111) electrodes in perchlorate solution (Pluchery & Tadjeddine, 2001).

  • Synthesis of Bridged Tetracyclic Indole Systems : It is used in the synthesis of these systems, which have applications in medicinal chemistry (Bosch, Feliz, & Bennasar, 1984).

  • Synthesis of 2-Substituted Piperidines : this compound serves as a starting material for synthesizing various piperidines, including (R)-()-coniine and (S)-()-pipecolic acid (Nazabadioko et al., 1998).

  • Modified Strecker Synthesis : It is utilized in this synthesis to create stereoisomers of 4-hydroxy-4-cyanopiperidines, exhibiting unusual stereocontrol in reactions (Unkovskii et al., 1992).

  • Pharmacological Interest : this compound shows potential as analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).

  • SNAr Substitution Reactions : These reactions of metalated 4-cyanopiperidines offer rapid access to a range of 4-heteroaryl-4-cyanopiperidines, enhancing yields and reducing reaction times (Chang et al., 2009).

  • Construction of Perhydrohistrionicotoxin : The carbon framework of this toxin can be achieved using this compound (Malassene et al., 2003).

  • Analgesic Properties : It is found to be more potent than pethidine in analgesia tests (Casy, Chatten, & Khullar, 1969).

Safety and Hazards

4-Cyanopiperidine is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye damage. It is also toxic in contact with skin or if inhaled .

Future Directions

4-Cyanopiperidine is an important intermediate for the preparation of active ingredients having pharmaceutical efficacy . Therefore, its future directions are likely to be influenced by the development of new pharmaceutical substances that require this compound as an intermediate.

properties

IUPAC Name

piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDNTQSJGHSJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196000
Record name 4-Cyanopiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4395-98-6
Record name 4-Cyanopiperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanopiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanopiperidine
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Synthesis routes and methods

Procedure details

Thionyl chloride 232 gm (molar ratio thionyl chloride: piperidine-4-carboxamide is 2.53:1) is taken in a 500 ml four-necked reaction flask, fitted with glass agitator and a condenser. A vent is provided at the condenser top passing through a 10% diluted solution of caustic lye to neutralize the vent gases. Piperidine-4-carboxamide 100 gm is added lot wise with continuous stirring over a period of 30 minutes, temperature increased from 32° to 65° C. due to the exothermicity of the reaction. The reaction mixture is maintained at 65°-70° C. for 3-4 hours and a sample is drawn and analyzed, 4-cyanopiperidine 94.78% Area, Piperidine-4-carboxamide=Nil is obtained. The reaction mass is cooled to room temperature and poured over 400 gm crushed ice by maintaining the temperature at 0°-10° C. Then, 160 gm (46% solution) caustic lye is added to the above mass while maintaining the temperature between 15°-20° C. and the pH is adjusted between 12 and 13. The alkaline reaction mass is extracted with (400 ml×4) toluene. The organic layer is separated and the solvent is recovered by atmospheric distillation. The concentrated mass is distilled under high vacuum (4-6 mm Hg) to obtain 52.5 gm (molar yield=61%) 4-cyanopipeiridne with purity 99.75%.
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
diluted solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 4-cyanopiperidine scaffold in pharmaceutical research?

A: The this compound scaffold has emerged as a versatile building block in medicinal chemistry. Its presence in various bioactive molecules highlights its potential in drug discovery. For instance, researchers have successfully synthesized a selective allosteric M1 receptor modulator based on a quinolizidinone carboxylic acid scaffold, where 4-cyanopiperidines played a crucial role in enhancing activity []. This modulator holds promise for treating cognitive decline in Alzheimer's disease by targeting the M1 muscarinic receptor and restoring neuronal signaling [].

Q2: How can this compound be used in the synthesis of analgesics?

A: this compound serves as a key intermediate in synthesizing various analgesics, including analogs of pethidine. Researchers have synthesized diastereoisomeric 3-methyl analogues of pethidine and related 4-propionyl derivatives using this compound as a starting material []. These analogs demonstrated significant analgesic potency in the mouse hot-plate test, highlighting the potential of this compound-derived compounds for pain management [].

Q3: What insights have mass spectrometry studies provided about the fragmentation pathways of this compound derivatives?

A: Tandem mass spectrometry studies, coupled with deuterium labeling, have shed light on the fragmentation pathways of ionized this compound derivatives []. These studies revealed that these compounds undergo a series of hydrogen shifts, ultimately leading to the loss of ammonia and the formation of characteristic fragment ions []. Understanding these fragmentation patterns is crucial for identifying and characterizing these compounds in complex mixtures.

Q4: What synthetic strategies are employed for incorporating the this compound moiety into larger molecules?

A: Researchers have successfully incorporated the this compound moiety into larger molecules using various synthetic strategies. One approach involves nucleophilic aromatic substitution (SNAr) reactions to introduce 4-heteroaryl groups at the 4-position of the piperidine ring [, ]. This method provides access to a diverse range of 4-heteroaryl-4-cyanopiperidine derivatives, expanding the chemical space for exploring their biological activities.

Q5: Has this compound been explored for treating neuropathic pain?

A: Yes, this compound derivatives have shown promise in mitigating neuropathic pain. Researchers synthesized a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from this compound, targeting neuronal T-type Ca2+ channels []. These compounds exhibited inhibitory effects on T-channel activity in rat dorsal root ganglion neurons and Ca v3.2 channel in human embryonic kidney-293 cells []. Notably, some promising candidates demonstrated analgesic effects in a rat model of neuropathic pain, suggesting their potential as therapeutic agents [].

Q6: Can you elaborate on the development of MBX-2982 and its connection to this compound?

A: MBX-2982, a potential oral treatment for type 2 diabetes developed by Metabolex, targets G protein-coupled receptor 119 []. While the specific synthetic route of MBX-2982 is proprietary, it's plausible that this compound or related derivatives could be involved, considering the prevalence of this scaffold in medicinal chemistry and its use in constructing similar drug-like molecules.

Q7: Are there alternative synthetic routes for this compound derivatives that offer advantages?

A: Yes, researchers constantly seek to optimize synthetic routes for efficiency and cost-effectiveness. For example, a new synthetic route for MBX-2982 was developed, starting from this compound-1-carboxylic tert-butyl ester []. This optimized route achieved a higher overall yield compared to previously reported methods, highlighting the continuous efforts in improving synthetic strategies for this compound-based compounds [].

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